molecular formula C12H23ClN2O2 B2751826 tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride CAS No. 2490435-73-7

tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride

Cat. No.: B2751826
CAS No.: 2490435-73-7
M. Wt: 262.78
InChI Key: UBILSFOOORLLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. Spirocyclic scaffolds are highly valued for their three-dimensional, rigid structure, which enables a more effective exploration of chemical space compared to flat, aromatic systems . This compound is designed with a protected amine functionality, providing an orthogonal site for diversification, making it an ideal building block for the creation of compound libraries used in parallel synthesis and biological screening . The incorporation of a high proportion of sp3-hybridized carbons, a key characteristic of this scaffold, is essential for developing molecules with improved solubility and a greater likelihood of clinical success . Related diazaspiro[2.5]octane structures are key intermediates in synthesizing active pharmaceutical ingredients, including protein kinase inhibitors for oncology, antiviral agents, and treatments for cardiovascular diseases . This product is intended for research applications such as pharmaceutical development and biochemical profiling. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-9(13)4-5-12(14)6-7-12;/h9H,4-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBILSFOOORLLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC12CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490435-73-7
Record name tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the tert-butyl ester and amino groups. This can be done through standard organic synthesis techniques such as esterification and amination.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's ability to interact with various biological targets positions it as a promising candidate for drug development, particularly in the following areas:

  • Pharmacological Activity : Studies suggest that tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride may modulate biochemical pathways by interacting with enzymes and receptors, which is crucial for therapeutic efficacy .
  • Potential as Acetylcholinesterase Inhibitor : The structure of the compound suggests it could inhibit acetylcholinesterase, an enzyme linked to cognitive decline in diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its structural features that allow for various chemical reactions. Its versatility makes it suitable for developing other pharmacologically active compounds .

Case Study 1: Inhibition of Acetylcholinesterase

A study explored the synthesis of derivatives based on similar spirocyclic structures, demonstrating significant acetylcholinesterase inhibitory activity. The findings suggest that compounds with similar frameworks could be developed into effective treatments for Alzheimer's disease .

Case Study 2: Anticancer Potential

Research into related compounds has indicated that spirocyclic structures exhibit anticancer properties. Compounds similar to this compound have shown promise against various cancer cell lines, indicating potential applications in cancer therapy .

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryPotential drug development candidate targeting acetylcholinesterase,
Organic SynthesisValuable intermediate for synthesizing other pharmacologically active compounds,
Anticancer ResearchDemonstrated anticancer activity in related compounds

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a promising candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Property tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride tert-Butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate hydrochloride 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride
Molecular Formula Not explicitly stated (estimated: C₁₂H₂₃ClN₂O₂) C₁₂H₂₃ClN₂O₃ C₇H₉Cl₂N₃
Molecular Weight ~277.8 (estimated) 278.78 206.08
Key Functional Groups Spirocyclic amine, tert-butyl carbamate, primary amine, hydrochloride Spirocyclic ether-amine, tert-butyl carbamate, aminomethyl, hydrochloride Pyridine, nitrile, primary amine, dihydrochloride
Structural Features 4-azaspiro[2.5]octane core with cyclopropane 7-oxa-4-azaspiro[2.5]octane core (oxygen atom in the ring) Planar pyridine ring with nitrile substituent
Potential Applications Conformationally constrained scaffolds for drug discovery Intermediate for oxygen-containing bioactive molecules Building block for heterocyclic drug synthesis

Key Differences and Implications :

Spirocyclic Core Modifications: The 7-oxa analog replaces a carbon atom in the spirocyclic ring with oxygen, increasing polarity and hydrogen-bonding capacity compared to the parent compound. This modification may enhance aqueous solubility but reduce membrane permeability .

Scaffold Rigidity vs. Flexibility: The spirocyclic compounds exhibit rigid 3D architectures, favoring selective interactions with biological targets. In contrast, 2-amino-2-(pyridin-3-yl)acetonitrile dihydrochloride has a planar pyridine ring, enabling π-π stacking but lacking conformational restriction .

Salt Form and Solubility :

  • Both hydrochlorides are likely soluble in polar solvents (e.g., water, DMSO), whereas the dihydrochloride salt of the pyridine derivative may exhibit higher solubility due to additional protonation sites.

Research Findings and Limitations

  • Synthetic Utility : The tert-butyl carbamate group in spirocyclic derivatives serves as a protective strategy for amines during multi-step syntheses, as demonstrated in peptide mimetics and kinase inhibitor development .
  • SHELX’s robustness in refining small-molecule crystallography data suggests its applicability here .
  • Data Gaps : Detailed biological activity, stability, and pharmacokinetic data for the target compound are absent in the provided evidence. Further studies comparing its binding affinity with analogs (e.g., 7-oxa derivative) are needed.

Biological Activity

Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride (CAS Number: 2490435-73-7) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in bacterial resistance mechanisms. The compound's spirocyclic structure allows for unique interactions that can inhibit critical biological pathways.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. In vitro assays have demonstrated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial properties of related spiro compounds reported minimum inhibitory concentration (MIC) values for various strains:

CompoundBacterial StrainMIC (μg/mL)
7aStaphylococcus aureus<0.03125
7aKlebsiella pneumoniae1
7aAcinetobacter baumannii2

These findings suggest that compounds in the same class as this compound could possess similar antibacterial properties, warranting further investigation into their mechanisms of action and therapeutic applications .

Enzyme Inhibition Studies

Inhibition of bacterial topoisomerases is a significant mechanism for many antibacterial agents. Research indicates that compounds structurally related to this compound demonstrate low nanomolar inhibition against DNA gyrase and topoisomerase IV.

Inhibition Data

CompoundTarget EnzymeIC50 (nM)
Type IDNA gyrase<32
Type ITopo IV<100

This dual inhibition suggests a promising therapeutic profile for combating resistant bacterial strains .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity in standard assays, making it a candidate for further development as an antibacterial agent. However, comprehensive toxicological studies are necessary to fully understand its safety profile.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₂H₂₂ClN₂O₂
Molecular Weight285.77 g/mol
IUPAC NameThis compound
StabilityHygroscopic; store under N₂ at −20°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.